Beta-Amyloid (1-14), mouse, rat
Description
Distinctive Characteristics of Beta-Amyloid (1-14) in Mouse and Rat Systems
Studies utilizing rodent models have provided some insights into the behavior of Aβ fragments. For instance, research on rats has shown that intracerebral administration of Aβ can lead to learning deficits and synaptic impairment. frontiersin.orgpnas.org While these studies often use the longer Aβ(1-42) fragment to induce pathology, the presence and potential contribution of shorter fragments like (1-14) are part of the complex environment being studied.
| Characteristic | Description | Primary Research Focus |
|---|---|---|
| Origin | Fragment of Amyloid Precursor Protein (APP) | Proteolytic processing by β- and γ-secretases |
| Role in Pathology | Considered in the context of the amyloid cascade hypothesis | Potential contribution to neurotoxicity and plaque formation |
| Aggregation | Less prone to aggregation than longer Aβ fragments | Interaction with other Aβ species |
| Study in Rodents | Investigated using transgenic and infusion models | Understanding its impact on synaptic function and cognition |
Historical Context and Evolution of Research on Rodent Amyloid-Beta Fragments
The study of amyloid-beta in rodents has evolved significantly since the initial formulation of the amyloid hypothesis in the early 1990s. nih.govalzheimers.org.uk Early research focused on identifying the components of amyloid plaques and understanding their formation. nih.gov The discovery of mutations in the APP gene that cause familial AD led to the development of the first transgenic mouse models in the mid-1990s. nih.govnih.gov
These first-generation models overexpressed human APP and showed some pathological features of AD, but often lacked robust plaque formation. nih.gov Subsequent models incorporated mutations in presenilin genes (PSEN1 and PSEN2), which are components of the γ-secretase complex, leading to more aggressive Aβ pathology. aginganddisease.org The development of the 5XFAD mouse model, which carries five familial AD mutations, resulted in a model with rapid and extensive amyloid deposition. nih.gov
Initially, research on Aβ fragments was largely concentrated on the full-length peptides believed to be the primary drivers of disease. However, as techniques for peptide analysis have become more sophisticated, there has been a growing interest in the full spectrum of Aβ peptides generated in vivo, including shorter fragments like Beta-Amyloid (1-14). The understanding is that a complex mixture of Aβ species, rather than a single peptide, contributes to the pathophysiology of AD.
The use of rat models has also expanded. While mouse models have been more common, rat models offer advantages such as a more complex behavioral repertoire and a brain structure that is in some ways more similar to humans. aginganddisease.org Transgenic rat models of Aβ amyloidosis have been developed and are used to study the cognitive and pathological consequences of Aβ accumulation. aginganddisease.org Research involving the direct infusion of Aβ peptides into the brains of rats has also provided valuable data on the acute effects of these peptides on neuronal function. frontiersin.orgpnas.org
The evolution of research has also seen a shift from focusing solely on insoluble plaques to investigating the role of soluble Aβ oligomers, which are now considered by many to be the most toxic species. aginganddisease.org This has led to studies examining the effects of different Aβ assemblies, including those that might be formed by or influenced by shorter fragments.
Properties
Molecular Weight |
1602.7 |
|---|---|
sequence |
DAEFGHDSGFEVRH |
Origin of Product |
United States |
Biogenesis and Metabolism of Beta Amyloid 1 14 in Rodent Systems
Proteolytic Processing Pathways of Amyloid Precursor Protein (APP) Leading to Beta-Amyloid (1-14) Generation in Mouse and Rat Brains.medchemexpress.comoatext.com
The journey to Beta-Amyloid (1-14) begins with the amyloid precursor protein (APP), a transmembrane protein with a high level of expression during brain development. oatext.com The generation of Aβ peptides, including the (1-14) fragment, is the result of a precise series of cuts by specific enzymes in what is known as the amyloidogenic pathway. oatext.comabcam.com
Role of Alpha-, Beta-, and Gamma-Secretases in APP Cleavage.oatext.comwikipedia.org
Three key enzymes, known as secretases, are responsible for the processing of APP: alpha-secretase (α-secretase), beta-secretase (β-secretase), and gamma-secretase (γ-secretase). oatext.comwikipedia.org These enzymes cleave the APP molecule at different locations, determining which protein fragments are produced. oatext.comtandfonline.com
The amyloidogenic pathway, which leads to the formation of Aβ peptides, is initiated by β-secretase. oatext.comnih.gov This enzyme, also known as BACE1, cleaves APP at the N-terminus of the Aβ domain. nih.govresearchgate.net This initial cut releases a soluble portion of the protein (sAPPβ) and leaves a membrane-bound C-terminal fragment (β-CTF or C99). oatext.comresearchgate.net Subsequent cleavage of this C99 fragment by γ-secretase, a complex of proteins, results in the generation of Aβ peptides of varying lengths. abcam.comdzne.de
In contrast, the non-amyloidogenic pathway prevents the formation of Aβ. In this pathway, α-secretase first cleaves APP within the Aβ domain. d-nb.info This action precludes the subsequent generation of the full-length Aβ peptide. d-nb.info The balance between the activity of α-secretase and β-secretase is a critical factor in determining the levels of Aβ production. tandfonline.com
Identification of Specific Cleavage Sites Resulting in Beta-Amyloid (1-14) Formation.
While the primary cleavage by β-secretase sets the N-terminus of most Aβ peptides at position 1, the generation of the shorter Beta-Amyloid (1-14) fragment implies a subsequent cleavage event. After the initial β-secretase cleavage, the resulting C99 fragment is further processed by γ-secretase. dzne.de The γ-secretase complex has multiple cleavage sites within the transmembrane domain of APP, leading to the production of Aβ peptides of various lengths, most commonly Aβ(1-40) and Aβ(1-42). wikipedia.orgnih.gov The formation of Beta-Amyloid (1-14) would necessitate a cleavage after the 14th amino acid. While less common than the longer forms, shorter Aβ species, including those truncated at the C-terminus, have been observed. d-nb.info The precise mechanism and the specific proteases involved in the cleavage that results in the Aβ(1-14) fragment are areas of ongoing investigation.
Post-Translational Modifications and Their Influence on Rodent Beta-Amyloid (1-14) Metabolism.
Once formed, Beta-Amyloid peptides can undergo various post-translational modifications (PTMs). These modifications can significantly alter the peptide's properties, including its aggregation, toxicity, and how it's broken down. frontiersin.org Common PTMs observed in Aβ peptides include phosphorylation, isomerization, and racemization. frontiersin.orgmdpi.com For instance, phosphorylation at Serine 8 and isomerization at Aspartate 7 have been detected in vivo and can influence the peptide's pathogenicity. frontiersin.orgresearchgate.net While much of the research on PTMs has focused on the longer Aβ42 peptide, these modifications can theoretically occur on the Beta-Amyloid (1-14) fragment as well, potentially impacting its stability and clearance in the rodent brain. The presence of such modifications would depend on the specific amino acid sequence of the (1-14) fragment and the enzymatic environment.
Endogenous Clearance Mechanisms of Beta-Amyloid (1-14) in the Rodent Central Nervous System.
The rodent brain has several mechanisms to clear Aβ peptides, preventing their harmful accumulation. nih.gov A decrease in the efficiency of these clearance pathways is thought to be a more significant factor in the development of amyloid-related pathologies than an increase in Aβ production. biomolther.org These clearance mechanisms can be broadly categorized as enzymatic and non-enzymatic. nih.gov
Enzymatic degradation involves a variety of amyloid-β-degrading enzymes (AβDPs). nih.gov These include neprilysin, insulin-degrading enzyme, and various matrix metalloproteinases. nih.govbiomolther.org These enzymes can break down Aβ peptides into smaller, non-toxic fragments. nih.gov
Structural Characteristics and Conformational Dynamics of Rodent Beta Amyloid 1 14
Primary Amino Acid Sequence of Beta-Amyloid (1-14) in Mouse and Rat
The primary structure of a protein, its amino acid sequence, is the foundation of its form and function. For the Beta-Amyloid (1-14) fragment in mice and rats, the sequence is identified as Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His. genscript.comqyaobio.commolnova.cnmedchemexpress.com This specific sequence dictates the peptide's biochemical properties and its propensity for aggregation.
Conformational States and Oligomerization Propensity of Endogenous Rodent Beta-Amyloid (1-14)
The conformational state and tendency of Aβ to form oligomers are critical to its pathological role. While rodent Aβ is less prone to aggregation than its human counterpart, it is not entirely inert. mdpi.com
Analysis of Aggregation Kinetics for Rodent Beta-Amyloid (1-14) Fragments
Studies have shown that rodent Aβ can form amyloid fibrils in a buffer solution, similar to human Aβ. nih.gov However, the kinetics of this aggregation are notably different. The presence of specific amino acid substitutions in rodent Aβ, particularly the R5G mutation, has been shown to slow down the aggregation process compared to human Aβ. acs.org The aggregation process can be monitored using techniques like thioflavin fluorescence, which detects the formation of amyloid fibrils over time. rpeptide.com
Factors Influencing Beta-Amyloid (1-14) Assembly and Stability in Rodent Models
Several factors can influence the assembly and stability of Aβ aggregates in rodent models. The concentration of the peptide is a key determinant, with higher concentrations promoting polymerization. jneurosci.org The cellular environment also plays a crucial role. For instance, the interaction of Aβ with ganglioside clusters in cell membranes is thought to be a critical step in amyloidogenesis. nih.gov In the presence of such membranes, human Aβ forms mature, toxic amyloid fibrils, whereas rodent Aβ tends to form less toxic protofibrils. nih.gov Furthermore, external factors like stress-level glucocorticoids have been shown to increase Aβ formation in mouse models. jneurosci.org The age of the animal model is another significant factor, with older mice showing different brain delivery and retention of antibodies targeting Aβ. diva-portal.org
Biophysical and Structural Elucidation Techniques Applied to Rodent Beta-Amyloid (1-14) Assemblies
A variety of sophisticated techniques are employed to study the structure and assembly of rodent Aβ.
| Technique | Application in Rodent Aβ (1-14) Research |
| Atomic Force Microscopy (AFM) | Characterizes the morphology and size of Aβ oligomers and fibrils. mdpi.com |
| Circular Dichroism (CD) Spectroscopy | Determines the secondary structure (e.g., β-sheet content) of Aβ peptides in solution. nih.gov |
| Electron Microscopy (EM) | Visualizes the ultrastructure of Aβ aggregates. nih.gov |
| Fluorescence Spectroscopy | Techniques like Thioflavin T (ThT) assays are used to monitor aggregation kinetics in real-time. nih.gov |
| Single-Molecule Techniques | Methods such as TIRF, FRET, and FCS provide insights into the heterogeneity and dynamics of individual Aβ oligomers. cambridge.org |
| Immunohistochemistry and Thioflavin S Staining | Used for the histological detection and quantification of Aβ plaques in the brain tissue of transgenic mouse models. nih.gov |
| Table 2: Biophysical and Structural Elucidation Techniques |
These methods have been instrumental in revealing the structural differences between human and rodent Aβ aggregates and understanding why rodents are relatively resistant to amyloid plaque formation. For instance, studies using these techniques have shown that while both human and rodent Aβ can form filaments in vitro, their behavior on cell membranes differs significantly, highlighting the importance of the cellular context in amyloid pathology. nih.govnih.gov
Molecular Interactions of Rodent Beta Amyloid 1 14
Protein-Protein Interactions Involving Endogenous Beta-Amyloid (1-14) in Rodent Biological Contexts.genscript.comaginganddisease.orgpnas.org
The endogenous beta-amyloid (1-14) (Aβ(1-14)) peptide, a fragment of the larger amyloid precursor protein (APP), engages in a variety of protein-protein interactions within the biological landscape of rodents. aginganddisease.org These interactions are pivotal in modulating its physiological and potential pathological roles.
Interactions with Amyloid Precursor Protein (APP) and APP Processing Enzymes.nih.govnih.govcell-stress.com
The generation of Aβ peptides is a result of the sequential cleavage of APP by β-secretase and γ-secretase. nih.govnih.gov The initial cleavage by β-secretase produces a 99-amino acid C-terminal fragment (C99), which is then processed by the γ-secretase complex to release Aβ peptides of varying lengths. cell-stress.com While the longer forms, Aβ(1-40) and Aβ(1-42), are more commonly associated with Alzheimer's disease pathology, the production of shorter fragments like Aβ(1-14) is also a consequence of this processing pathway.
The γ-secretase complex, a multi-protein assembly comprising presenilin (PS), nicastrin, anterior pharynx defective-1 (APH-1), and presenilin enhancer-2 (PEN-2), is central to this process. scirp.orgfrontiersin.org The interaction between the C99 substrate and the γ-secretase complex is a critical step. Studies utilizing purified γ-secretase from rodent and human brain membranes have demonstrated that the fundamental pharmacology of γ-secretase activity is conserved across these species. scirp.org This suggests that the interactions governing the processing of APP fragments, including the generation of Aβ(1-14), are likely similar in rodent models and humans.
| Interacting Protein/Complex | Role in Aβ(1-14) Context | Species Context |
| Amyloid Precursor Protein (APP) | Precursor to all Aβ peptides, including Aβ(1-14). | Mouse, Rat aginganddisease.org |
| β-secretase (BACE1) | Initiates the amyloidogenic pathway by cleaving APP to generate the C99 fragment. | Mouse, Rat nih.gov |
| γ-secretase Complex | Cleaves the C99 fragment at various sites to produce Aβ peptides of different lengths, including Aβ(1-14). frontiersin.org | Mouse, Rat, Human scirp.org |
| Presenilin (PS) | The catalytic core of the γ-secretase complex. | Mouse, Rat, Human frontiersin.org |
| Nicastrin | A key component of the γ-secretase complex, involved in substrate recognition. frontiersin.org | Mouse, Rat, Human scirp.org |
| APH-1 | A structural component of the γ-secretase complex. frontiersin.org | Mouse, Rat, Human scirp.org |
| PEN-2 | A crucial component for the final assembly and activity of the γ-secretase complex. frontiersin.org | Mouse, Rat, Human scirp.org |
Binding and Sequestration by Chaperones and Clearance Proteins (e.g., Transthyretin).pnas.orgnih.govacs.org
Transthyretin (TTR), a transport protein found in both blood and cerebrospinal fluid, has been shown to interact with Aβ peptides and may play a neuroprotective role. nih.govacs.org In vitro studies and experiments in transgenic mice have demonstrated that TTR can bind to Aβ, inhibit its aggregation, and reduce its toxicity. pnas.orgacs.org Specifically, TTR has been found to be upregulated in transgenic mouse models of Alzheimer's disease, suggesting a responsive protective mechanism. nih.gov
The interaction between TTR and Aβ is complex, with evidence suggesting that TTR can bind to Aβ aggregates, potentially preventing the elongation of protofibrils. pnas.org Some research indicates that TTR can proteolytically cleave Aβ, and one of the resulting fragments is Aβ(1-14). plos.org This cleavage activity suggests a mechanism by which TTR could mitigate Aβ toxicity by breaking it down into smaller, less amyloidogenic fragments. plos.org
| Chaperone/Clearance Protein | Interaction with Aβ(1-14) | Functional Consequence in Rodent Models |
| Transthyretin (TTR) | Binds to Aβ and may be involved in its clearance and degradation. TTR can cleave full-length Aβ into smaller fragments, including Aβ(1-14). plos.org | Upregulated in AD mouse models, suggesting a neuroprotective role. nih.gov Sequesters Aβ and prevents plaque formation and toxicity. pnas.org |
Interactions with 14-3-3 Proteins and Other Intracellular Scaffolding Proteins.genscript.comnih.govneurology.org
The 14-3-3 protein family consists of highly conserved regulatory proteins that are abundant in the brain and are involved in a multitude of cellular processes, including protein folding and signal transduction. nih.govneurology.org Studies have revealed that 14-3-3 proteins interact with both Aβ and tau, the primary components of the pathological hallmarks of Alzheimer's disease. nih.govresearchgate.net
In the context of rodent models, research has shown that 14-3-3 proteins can bind to Aβ. genscript.com For instance, experiments using rabbit and mouse brain tissue have identified interactions between Aβ and the epsilon and gamma isoforms of 14-3-3. genscript.com While some studies suggest a neuroprotective role for certain 14-3-3 isoforms against Aβ-induced toxicity in cell cultures, in vivo studies in Alzheimer's disease mouse models have yielded more complex results, with overexpression of 14-3-3θ failing to rescue behavioral or pathological deficits. nih.govresearchgate.net This indicates a multifaceted relationship between 14-3-3 proteins and Aβ pathology.
| Interacting Protein | Type of Interaction with Aβ | Observed in Rodent Models |
| 14-3-3 Proteins | Direct binding to Aβ peptides. genscript.com | Interaction identified in rabbit and mouse brain. genscript.com Overexpression of 14-3-3θ studied in AD mouse models. nih.gov |
| Postsynaptic density-95 (PSD-95) | Co-immunoprecipitation with Aβ. nih.gov | Aβ co-immunoprecipitated with PSD-95 in transgenic mice. nih.gov |
Interactions with Membrane Receptors and Transporters in Rodent Neurons.mdpi.commdpi.comnih.gov
Aβ peptides, including their shorter forms, can interact with a variety of receptors and transporters on the surface of neurons, influencing synaptic function and neuronal signaling. mdpi.comnih.gov In rodent models, Aβ oligomers have been shown to bind to numerous postsynaptic receptors, which can lead to synaptic impairment. nih.gov
While much of the research has focused on longer Aβ species, the principles of these interactions may extend to shorter fragments like Aβ(1-14). For example, Aβ has been shown to interact with glutamatergic receptors, such as NMDA and AMPA receptors, and cholinergic receptors. mdpi.comfrontiersin.org These interactions can disrupt synaptic plasticity, a key cellular correlate of learning and memory. frontiersin.org Furthermore, Aβ can affect the expression and function of transporters. For instance, a study in a mouse model of Alzheimer's disease found that Aβ(1-42) injection led to an increased expression of the Na-K-Cl cotransporter 1 (NKCC1) in the hippocampus. mdpi.com
| Receptor/Transporter Class | Specific Examples | Consequence of Interaction in Rodent Models |
| Glutamate Receptors | NMDA Receptor, AMPA Receptor, mGluR5 mdpi.comfrontiersin.org | Aβ binding can lead to receptor endocytosis and altered synaptic transmission. mdpi.comfrontiersin.org |
| Cholinergic Receptors | α7 Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR) mdpi.comnih.gov | Aβ interaction can influence receptor function and synaptic signaling. |
| Neurotransmitter Transporters | Dopamine Transporters, Na-K-Cl cotransporter 1 (NKCC1) mdpi.comnih.gov | Altered expression and function, potentially impacting neurotransmitter homeostasis and neuronal excitability. mdpi.com |
| Other Membrane Proteins | Cellular Prion Protein (PrPC), Ephrin Receptors (EphB2, EphA4) nih.gov | Aβ binding can trigger downstream signaling cascades that affect synaptic function. |
Interaction with Lipid Bilayers and Cellular Membranes in Rodent Models.plos.orgnih.govnih.gov
The interaction of Aβ peptides with cellular membranes is considered a crucial event in the cascade leading to neurotoxicity. plos.org Aβ peptides can directly interact with the lipid bilayer of neuronal membranes, leading to changes in membrane properties and integrity. nih.gov
Studies using model membranes have shown that Aβ peptides can insert into lipid bilayers, forming ion-conductive pores that disrupt cellular ion homeostasis. plos.org The composition of the lipid membrane, particularly the presence of cholesterol and sphingomyelin (B164518), can significantly influence these interactions. nih.govfrontiersin.org For example, cholesterol-rich membrane regions, often referred to as lipid rafts, are thought to be preferential sites for Aβ binding and aggregation. mdpi.comfrontiersin.org Research comparing the brain lipids of naked mole-rats, which are resistant to amyloid plaque formation despite high Aβ levels, and mice has highlighted differences in lipid composition that may underlie this resistance. nih.gov Specifically, naked mole-rat brain lipids are richer in cholesterol but have lower levels of sphingomyelin compared to mice. nih.gov In vitro experiments have shown that Aβ disrupts lipid bilayers derived from naked mole-rat brains more significantly than those from mouse brains, suggesting that specific lipid environments can modulate the peptide's membrane-damaging effects. nih.gov
Cross-Seeding Phenomena Involving Rodent Beta-Amyloid (1-14) and Heterologous Amyloidogenic Proteins.nih.govnih.govnih.gov
Cross-seeding refers to the process where aggregates of one type of amyloidogenic protein can induce the aggregation of a different amyloidogenic protein. nih.govnih.gov This phenomenon is of significant interest as it may explain the co-occurrence of different proteinopathies in neurodegenerative diseases. nih.gov
In the context of rodent models, there is substantial evidence for cross-seeding between Aβ and other key amyloidogenic proteins, namely tau and alpha-synuclein (B15492655). nih.govoup.com While most of this research has utilized longer forms of Aβ, the fundamental principles of sequence and structural homology driving these interactions could potentially involve shorter fragments as well.
Studies have shown that Aβ fibrils can accelerate the formation of tau tangles in transgenic mouse models. frontiersin.orgrsc.org Similarly, Aβ plaques can promote the seeding and spreading of alpha-synuclein pathology in mouse models of Lewy body disorders. nih.gov The interaction is often bidirectional, with alpha-synuclein aggregates also capable of seeding Aβ aggregation. researchgate.net The molecular basis for this cross-talk is thought to involve direct interactions between the amyloid cores of the different proteins. acs.org For example, computational models have predicted that the amyloid core of Aβ can form intermolecular β-sheet interactions with specific regions of the tau protein. nih.gov
| Heterologous Protein | Nature of Cross-Seeding Interaction | Evidence in Rodent Models |
| Tau Protein | Aβ aggregates can seed the aggregation of tau into neurofibrillary tangles. frontiersin.orgrsc.org | Injection of Aβ-containing brain extracts or fibrils into tau transgenic mice accelerates tau pathology. oup.comfrontiersin.org |
| Alpha-Synuclein | Aβ plaques can promote the aggregation and spread of alpha-synuclein. nih.gov | Injections of alpha-synuclein fibrils into 5xFAD mice (an AD model) showed enhanced and persistent alpha-synuclein pathology. nih.gov |
| Amylin (IAPP) | In vitro studies show cross-seeding between Aβ and IAPP. pnas.org | While primarily studied in the context of diabetes and AD comorbidity, the potential for in vivo cross-seeding in rodent models is an area of active research. |
| Prion Protein (PrP) | Aβ can interact with PrP, and some studies suggest a cross-seeding potential. | Functional amyloids from other organisms have been shown to enhance A amyloidosis in mice, demonstrating the principle of cross-seeding across different proteins. pnas.org |
Physiological Role and Pathological Implications of Endogenous Beta Amyloid 1 14 in Rodent Brains
Putative Normal Physiological Functions of Beta-Amyloid (1-14) in Rodents
Contrary to the neurotoxic reputation of its longer counterparts, the N-terminal region of Aβ, which includes the 1-14 sequence, appears to be involved in normal brain function. Evidence suggests that Aβ peptides, at physiological concentrations, are not only present in the healthy brain throughout life but may also serve beneficial roles. frontiersin.orgnih.gov The high degree of conservation in the Aβ molecular sequence across vertebrates hints at a factor that contributes significantly to biological fitness. frontiersin.org
Role in Synaptic Plasticity and Neuronal Signaling in Mouse/Rat Models
The Aβ(1-14) fragment is part of a larger N-terminal domain that is crucial for regulating synaptic plasticity, a fundamental process for learning and memory. Studies using rodent models have demonstrated that endogenous Aβ is necessary for maintaining normal synaptic function.
Research has shown that blocking endogenous rodent Aβ using the monoclonal antibody JRF/rAb2, which specifically targets an epitope within the first 15 amino acids of rodent Aβ, leads to a dramatic reduction in hippocampal long-term potentiation (LTP). nih.gov This finding suggests that the N-terminal region of endogenous Aβ is required for this form of synaptic plasticity. nih.gov Furthermore, studies on the slightly larger N-terminal fragment, Aβ(1-15/16), have revealed that it can enhance synaptic plasticity and protect against synaptic impairments linked to toxic, longer Aβ species. frontiersin.org A core hexapeptide sequence (Aβ10-15), which is contained within the Aβ(1-14) fragment, has been identified as the active region responsible for this neuromodulatory and neuroprotective activity. frontiersin.org This suggests that Aβ(1-14) likely plays a positive, regulatory role in basal synaptic transmission. nih.gov
| Aβ Fragment/Target | Rodent Model | Key Finding | Reference |
|---|---|---|---|
| Endogenous Rodent Aβ (1-15 region) | Rat Hippocampal Slices | Blocking the fragment with a specific antibody (JRF/rAb2) dramatically reduced long-term potentiation (LTP). | nih.gov |
| Aβ(1–15/16) | Mouse (5xFAD model) | The N-terminal fragment enhances synaptic plasticity and protects against Aβ-linked synaptic impairment. | frontiersin.org |
| N-Aβcore (Aβ10–15) | Mouse (5xFAD model) | This core sequence within the N-terminal fragment reverses impairments in both LTP and long-term depression (LTD). | frontiersin.org |
| Endogenous Aβ | Rodents | Depletion of endogenous Aβ impairs LTP and memory, which can be rescued by the addition of human Aβ42. | frontiersin.org |
Contribution of Endogenous Rodent Beta-Amyloid (1-14) to Neurodegenerative Processes in Rodent Models
While longer Aβ peptides are central to neurodegeneration, the role of the endogenous Aβ(1-14) fragment appears to be modulatory or even protective, rather than directly pathogenic. Its contribution is best understood by contrasting its effects with those of the well-documented toxic species.
Impact on Microglial and Astrocytic Activation in Rodent Brains
In Alzheimer's disease models, the accumulation of aggregated Aβ is a potent trigger for neuroinflammation, characterized by the activation of microglia and astrocytes. pnas.orgnih.gov Activated glial cells can surround amyloid plaques and release pro-inflammatory cytokines, which contribute to neuronal damage. nih.govaginganddisease.org For instance, studies in rat primary cell cultures show that Aβ exposure leads to a significant increase in proinflammatory cytokines like TNF-α, IL-1α, IL-1β, and IL-6, a response mediated by microglia. biorxiv.org In transgenic rat models, amyloid plaque formation is associated with the activation of glial cells. aginganddisease.org
Influence on Neuroinflammation and Oxidative Stress Pathways in Rodent Models
Neuroinflammation and oxidative stress are intertwined pathological processes in neurodegeneration. mdpi.com Aβ peptides can induce oxidative stress by generating reactive oxygen species (ROS), which in turn promotes inflammation and further Aβ production, creating a vicious cycle. mdpi.comnih.gov In rat models, the administration of Aβ leads to decreased activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX). archivesofmedicalscience.com Studies using rat astrocyte cultures have shown that Aβ can activate NADPH oxidase, a key enzyme in ROS production, leading to mitochondrial dysfunction and oxidative damage. jneurosci.orgnih.gov
In contrast, the N-terminal region containing the Aβ(1-14) sequence may have a protective role against these processes. The hydrophilic N-terminal domain is thought to mediate protective actions at physiological levels, with studies showing that N-terminal Aβ fragments can protect against Aβ-induced neurotoxicity and apoptosis. nih.gov This suggests that while full-length Aβ drives oxidative and inflammatory pathways, the endogenous Aβ(1-14) fragment in rodents may help modulate or counteract these detrimental effects.
| Aβ Fragment | Rodent Model/System | Key Finding | Reference |
|---|---|---|---|
| Aβ (general) | Rat Primary Tri-culture (Neurons, Astrocytes, Microglia) | Induces secretion of proinflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6) by microglia. | biorxiv.org |
| Aβ (unspecified) | Rat Hippocampus | Decreases activity of antioxidant enzymes SOD and GPX. | archivesofmedicalscience.com |
| Aβ (25-35) | Rat Astrocyte Cultures | Activates NADPH oxidase, causing ROS generation and mitochondrial depolarization. | jneurosci.orgnih.gov |
| N-terminal Aβ fragment | General Rodent Models | Considered to have a protective action, reversing Aβ-induced neurotoxicity. | nih.gov |
Effects on Neuronal Viability and Synaptic Integrity in Rodent Models
The ultimate consequence of Aβ-driven pathology is the loss of synaptic integrity and neuronal viability, leading to cognitive decline. eneuro.org In various transgenic mouse models, the accumulation of soluble Aβ oligomers correlates with synaptic dysfunction, dendritic spine loss, and memory impairment, often months before significant plaque deposition occurs. elsevier.es In rat models, Aβ infusion can impair synaptic plasticity and spatial learning. frontiersin.org
The N-terminal fragment Aβ(1-14) and its encompassing sequences appear to counteract this damage. Research on the 5xFAD mouse model of Alzheimer's disease demonstrated that a core hexapeptide within the N-terminal domain (Aβ10-15) is not only neuroprotective at the cellular level but can also reverse synaptic dysfunction. frontiersin.org This non-toxic fragment was shown to reverse impairments in both LTP and long-term depression in hippocampal slices from these mice. frontiersin.org Similarly, other studies have found that N-terminal Aβ fragments can protect against and even reverse Aβ-induced neurotoxicity and memory deficits. nih.gov This body of evidence strongly suggests that endogenous Aβ(1-14) in rodents contributes to maintaining neuronal viability and synaptic health, in stark opposition to the destructive effects of longer Aβ peptides.
Relationship between Endogenous Rodent Beta-Amyloid (1-14) and Broader Amyloid Pathology Formation
A critical point of distinction for Aβ in rodents is its primary structure. Mouse and rat Aβ differs from human Aβ by three amino acid substitutions within the N-terminal 1-16 domain. mdpi.com This difference significantly impacts its amyloidogenic potential, or its ability to aggregate and form plaques. mdpi.com
Studies using transgenic mouse models that express human APP have shed light on the interaction between the endogenous murine Aβ and the human variant. In the APP23 transgenic mouse model, the presence of the endogenous murine Aβ gene resulted in an approximately 35% increase in the total cerebral Aβ load compared to APP23 mice lacking the murine gene. nih.gov This indicates that murine Aβ can co-deposit and contribute to plaque formation, albeit less efficiently than human Aβ. nih.gov Immunoelectron microscopy confirmed a tight association of murine Aβ with human Aβ fibrils within these plaques. nih.gov
Methodological Approaches for Studying Beta Amyloid 1 14 in Mouse and Rat Models
In vitro Systems for Beta-Amyloid (1-14) Research
In vitro systems provide controlled environments to study the specific properties and cellular effects of rodent Beta-Amyloid (1-14) without the systemic complexities of a living organism.
To obtain pure Beta-Amyloid (1-14) for research, recombinant production in bacterial systems, typically Escherichia coli, is a common and cost-effective method. This process allows for the generation of large quantities of the specific peptide for use in various biophysical and cell-based studies.
The general workflow for recombinant production involves several key steps. A DNA sequence encoding the mouse or rat Beta-Amyloid (1-14) peptide is cloned into a bacterial expression vector. This construct is then introduced into E. coli, which, upon induction, synthesizes the peptide. Due to its nature, the expressed amyloid peptide often accumulates in insoluble aggregates within the bacteria, known as inclusion bodies. nih.govacs.org
Purification from these inclusion bodies is a multi-step process. nih.gov It begins with cell lysis to release the inclusion bodies, followed by their solubilization using strong denaturants like urea. The target peptide is then purified from the resulting mixture using chromatographic techniques. Ion-exchange chromatography is frequently employed to separate the peptide based on its net charge, followed by size-exclusion chromatography or filtration to isolate the monomeric form. nih.govacs.org The final, highly pure peptide is often lyophilized for storage and later reconstituted for experiments. mdpi.com
Table 1: General Steps for Recombinant Rodent Aβ (1-14) Production
| Step | Description | Purpose |
|---|---|---|
| Cloning | A DNA sequence for mouse/rat Aβ (1-14) is inserted into an expression plasmid. | To create a template for bacterial protein synthesis. |
| Transformation | The plasmid is introduced into a suitable E. coli strain. | To enable the bacteria to produce the target peptide. |
| Expression | Bacterial culture is grown and protein synthesis is induced (e.g., with arabinose or IPTG). | To produce large quantities of the Aβ (1-14) peptide, often in inclusion bodies. tci-thaijo.org |
| Purification | Cells are lysed, and the peptide is solubilized and purified using techniques like ion-exchange chromatography. nih.gov | To isolate pure, monomeric Aβ (1-14) from bacterial proteins and other contaminants. |
| Verification | The identity and purity of the final peptide product are confirmed using methods like mass spectrometry. mdpi.com | To ensure the correct peptide has been produced for use in subsequent assays. |
This table is interactive. Click on the headers to sort.
Cell-based assays are indispensable for understanding how Beta-Amyloid (1-14) interacts with and affects cells, particularly neurons and glial cells. These assays can model specific aspects of cellular function and pathology in a controlled setting.
One common approach is to use recombinant E. coli that overproduce specific Aβ peptides to test the efficacy of potential inhibitors of aggregation in a cellular environment. acs.org Assays using fluorescent dyes like Thioflavin S can monitor the formation of β-sheet-rich structures inside the bacteria. acs.org Although often used for longer, aggregation-prone Aβ species, this system can be adapted to study how Aβ (1-14) might influence the aggregation of other fragments or interact with aggregation inhibitors.
To study the direct effects of exogenously applied Beta-Amyloid (1-14), researchers use cultured cell lines (e.g., neuroblastoma cells) or primary neurons. nih.gov In these assays, purified recombinant peptide is added to the cell culture medium. Researchers can then measure various outcomes, such as changes in cell viability, oxidative stress, or inflammatory responses. nih.gov For instance, the interaction of Aβ peptides with the cell membrane can be investigated to understand potential mechanisms of toxicity or signaling. mdpi.com While longer Aβ fragments are known to be toxic, studying the (1-14) fragment in these systems can elucidate whether it possesses any intrinsic bioactivity or if it can modulate the effects of other Aβ species.
Table 2: Examples of Cell-Based Assays for Aβ (1-14) Research
| Assay Type | Purpose | Example Measurement |
|---|---|---|
| Aggregation Assay | To determine if Aβ (1-14) aggregates or influences the aggregation of other Aβ peptides. | Thioflavin S or T fluorescence, which increases upon binding to β-sheet structures. tci-thaijo.orgacs.org |
| Cytotoxicity Assay | To assess the effect of Aβ (1-14) on cell survival. | MTT reduction assay to measure metabolic activity, or LDH release to quantify membrane damage. |
| Membrane Interaction Assay | To study how Aβ (1-14) binds to or perturbs the cell membrane. | Förster resonance energy transfer (FRET) or other biophysical methods. mdpi.com |
| Signaling Pathway Analysis | To investigate if Aβ (1-14) activates intracellular signaling cascades. | Western blotting for phosphorylated signaling proteins. |
This table is interactive. Click on the headers to sort.
Advanced Analytical and Imaging Techniques for Beta-Amyloid (1-14) Detection and Characterization in Rodent Tissues
The study of beta-amyloid (Aβ) peptides in rodent models is fundamental to understanding the pathology of Alzheimer's disease. While much of the research focuses on the longer, aggregation-prone forms of Aβ, such as Aβ(1-40) and Aβ(1-42), the detection and characterization of shorter fragments like beta-amyloid (1-14) also rely on a suite of sophisticated analytical and imaging techniques. These methods are crucial for elucidating the processing of the amyloid precursor protein (APP) and the generation of various Aβ species.
Immunochemical and Spectroscopic Methods for Quantification and Detection
Immunochemical and spectroscopic techniques are mainstays for the sensitive and specific quantification and detection of beta-amyloid fragments in rodent tissues.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for quantifying Aβ levels in brain homogenates and cerebrospinal fluid. jove.comnih.gov Sandwich ELISAs utilize two different antibodies that recognize distinct epitopes on the Aβ peptide. For the specific detection of Aβ(1-14), one antibody would be directed against the N-terminus (within the 1-14 sequence) and the other against a region near amino acid 14. This approach allows for high specificity and sensitivity, enabling the measurement of picomolar concentrations of the peptide. nih.govtakarabio.com
Western Blotting is another valuable immunochemical technique that separates proteins by size before antibody detection. This method can be used to identify the presence of the Aβ(1-14) fragment in tissue lysates. Following electrophoretic separation, the proteins are transferred to a membrane and probed with an antibody specific to the Aβ(1-14) sequence. ahajournals.org This technique is particularly useful for confirming the molecular weight of the detected fragment.
Immunohistochemistry (IHC) allows for the localization of Aβ(1-14) within the cellular and tissue context of the rodent brain. ahajournals.orgnih.gov Brain sections are incubated with a primary antibody specific to Aβ(1-14), followed by a secondary antibody conjugated to an enzyme or fluorophore for visualization. nih.govacs.org This method can reveal the distribution of the peptide in different brain regions and its association with specific cell types. ahajournals.org
Mass Spectrometry (MS) , particularly when coupled with immunoprecipitation (IP-MS), offers a highly specific and sensitive method for the detection and quantification of Aβ(1-14). This technique can definitively identify the peptide based on its mass-to-charge ratio and can distinguish it from other Aβ fragments. jst.go.jp
Fluorescence Spectroscopy utilizes fluorescent probes that bind to amyloid peptides. mdpi.com While many of these probes are designed to detect the fibrillar structure of longer Aβ aggregates, specific fluorescently labeled antibodies can be used to detect Aβ(1-14) in solution-based assays or in tissue sections. mdpi.comacs.org Techniques like Förster Resonance Energy Transfer (FRET) can also be employed to study interactions involving Aβ(1-14) if appropriate fluorescent labels are used.
Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy are vibrational spectroscopy techniques that can provide information about the secondary structure of peptides. rsc.org While Aβ(1-14) is not known to form large aggregates, these methods could potentially be used to study its conformation in different environments or upon interaction with other molecules in rodent tissues. rsc.org
Table 1: Comparison of Immunochemical and Spectroscopic Methods for Beta-Amyloid (1-14) Detection
| Method | Principle | Application for Aβ(1-14) | Advantages | Limitations |
| ELISA | Antibody-based quantification | Precise quantification in tissue homogenates and fluids. | High sensitivity and specificity. | Does not provide spatial information. |
| Western Blot | Size-based separation and antibody detection | Confirmation of molecular weight and presence in lysates. | Specificity for fragment size. | Less quantitative than ELISA. |
| IHC | In situ antibody-based detection | Visualization of distribution in brain tissue sections. | Provides spatial and cellular context. | Can be semi-quantitative. |
| Mass Spectrometry | Mass-to-charge ratio analysis | Definitive identification and quantification. | High specificity and accuracy. | Requires specialized equipment. |
| Fluorescence Spectroscopy | Detection of fluorescent probes | Detection using labeled antibodies or specific probes. | High sensitivity. | Potential for non-specific binding of probes. |
| FTIR/Raman Spectroscopy | Vibrational analysis of molecular bonds | Conformational analysis. | Provides structural information. | Lower sensitivity compared to immunoassays. |
Microscopic Techniques for Visualization of Beta-Amyloid (1-14) Aggregates and Distribution
While beta-amyloid (1-14) is a non-aggregating peptide and therefore does not form the characteristic plaques seen with longer Aβ fragments, microscopic techniques are still essential for visualizing its distribution within rodent tissues and its potential co-localization with other molecules or cellular compartments.
Confocal Microscopy is a high-resolution imaging technique that uses a pinhole to eliminate out-of-focus light, allowing for the creation of sharp, detailed optical sections of tissue. embopress.orgfrontiersin.org When combined with immunofluorescence staining using antibodies specific to Aβ(1-14), confocal microscopy can provide precise three-dimensional localization of the peptide within cells and the extracellular space of the rodent brain. embopress.orgfrontiersin.org
Multiphoton Microscopy is another advanced optical imaging technique that allows for deep tissue imaging with reduced phototoxicity and scattering compared to confocal microscopy. optica.org This is particularly advantageous for in vivo imaging of Aβ dynamics in living mouse or rat models. By using fluorescently tagged antibodies or specific probes, multiphoton microscopy could potentially track the distribution and clearance of Aβ(1-14) in real-time.
Light-Sheet Fluorescence Microscopy (LSFM) enables the rapid imaging of large, cleared tissue samples, such as an entire mouse brain, at cellular resolution. embopress.orgfrontiersin.org This technique would be invaluable for obtaining a comprehensive, brain-wide map of Aβ(1-14) distribution, providing insights into its transport and localization across different anatomical regions. embopress.orgtaconic.com
Electron Microscopy (EM) offers the highest resolution for visualizing subcellular structures. nih.gov Immuno-electron microscopy, which uses antibodies conjugated to electron-dense particles (like gold), can pinpoint the precise location of Aβ(1-14) within specific organelles, such as vesicles or endosomes, providing critical information about its cellular processing and trafficking. nih.gov
Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) are powerful in vivo imaging modalities. frontiersin.orgmdpi.comnih.govfrontiersin.org While typically used to visualize Aβ plaques with specific contrast agents or radiotracers, the development of highly sensitive probes targeting the Aβ(1-14) fragment could, in principle, allow for its non-invasive detection and mapping in the living rodent brain. optica.orgnih.gov
Table 2: Microscopic Techniques for Visualizing Beta-Amyloid (1-14) Distribution
| Technique | Principle | Application for Aβ(1-14) Distribution | Advantages | Limitations |
| Confocal Microscopy | Optical sectioning with a pinhole | High-resolution 3D localization in fixed tissue. | Excellent resolution and optical sectioning. | Limited penetration depth in scattering tissue. |
| Multiphoton Microscopy | Non-linear excitation with infrared light | Deep-tissue and in vivo imaging of distribution. | Deep penetration, reduced phototoxicity. | Requires specialized and expensive equipment. |
| Light-Sheet Microscopy | Planar illumination of cleared tissue | Brain-wide mapping of distribution at cellular resolution. | Fast imaging of large samples. | Requires tissue clearing, which can alter biochemistry. |
| Electron Microscopy | Electron beam for high-magnification imaging | Subcellular localization within organelles. | Unparalleled spatial resolution. | Complex sample preparation, limited field of view. |
| MRI/PET | Magnetic fields/radiotracers for in vivo imaging | Potential for non-invasive whole-brain mapping. | Non-invasive, longitudinal studies possible. | Requires development of specific Aβ(1-14) probes. |
Comparative Analyses and Broader Research Implications of Rodent Beta Amyloid 1 14
Utility of Rodent Beta-Amyloid (1-14) Research in Elucidating General Amyloid Biology and Proteostasis
The study of rodent Aβ is invaluable for understanding the fundamental principles of amyloid biology and proteostasis—the network of processes that control protein concentration, folding, and clearance. nih.gov By acting as a natural negative control, rodent Aβ helps researchers pinpoint the specific molecular features that transform a normal peptide into a pathogenic one.
Understanding why rodents are immune to cerebral Aβ deposition provides crucial clues about the factors that drive abnormal aggregation under pathological conditions in humans. nih.gov For instance, the comparison between rodent and human Aβ aggregation on ganglioside-rich membranes highlights the importance of specific protein-lipid interactions in initiating disease. nih.govacs.org Research into the divergent effects of metal ions on rodent versus human Aβ structure clarifies the role of cofactors in fibril formation. researchgate.net
These comparative studies help to define the critical requirements for amyloidogenesis. They demonstrate that subtle changes in amino acid sequence can dramatically alter protein conformation, aggregation pathways, and biological toxicity. This knowledge is essential for developing therapeutic strategies aimed at preventing the initial misfolding and aggregation events that trigger the amyloid cascade. Furthermore, investigating the cellular mechanisms that effectively manage and clear the less aggregation-prone rodent Aβ in the rodent brain can offer insights into the proteostasis network and how it becomes overwhelmed in Alzheimer's disease. nih.govfrontiersin.org
Future Directions and Emerging Research Avenues
Unexplored Physiological Functions and Regulatory Mechanisms of Endogenous Beta-Amyloid (1-14) in Rodent Systems
While much of the research on amyloid-beta (Aβ) has centered on its pathological role in Alzheimer's disease (AD), there is a growing body of evidence suggesting that endogenous Aβ, including the (1-14) fragment, serves important physiological functions in the rodent brain. frontiersin.org The high degree of conservation of the Aβ molecular sequence across vertebrate species points to its contribution to biological fitness. frontiersin.org However, many of these functions and the mechanisms that regulate them remain largely unexplored.
Emerging research indicates that Aβ is not merely a toxic byproduct but a normal product of neuronal metabolism that plays a role in synaptic plasticity, memory, and neurotransmitter release. frontiersin.org Studies in mice have shown that low, physiological concentrations of Aβ can enhance memory retention and acetylcholine (B1216132) production in the hippocampus. frontiersin.orgresearchgate.net In fact, picomolar concentrations of Aβ42 have been found to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, while higher nanomolar concentrations impair it. frontiersin.org This suggests a hormetic, or biphasic, dose-response where low levels are beneficial and high levels are detrimental. frontiersin.org
The depletion of endogenous Aβ in rodents has been shown to impair LTP and both short- and long-term memory. frontiersin.org This deficit can be rescued by the administration of human Aβ42, highlighting the requirement of endogenous Aβ for normal synaptic plasticity. frontiersin.org One proposed mechanism for this is the regulation of synaptic vesicle release. frontiersin.org Endogenous Aβ has been shown to be a positive regulator of release probability at hippocampal synapses. frontiersin.org Furthermore, Aβ may enhance LTP by increasing the amount of acetylcholine released into the synaptic cleft. frontiersin.org
Beyond its role in synaptic function, evidence suggests other potential physiological roles for Aβ, including acting as an antimicrobial agent, a tumor suppressor, sealing leaks in the blood-brain barrier, and promoting repair after brain injury. mdpi.com The peptide is produced by various cell types in the brain, and its production is increased in response to physiological challenges, often diminishing upon recovery. frontiersin.org
The regulatory mechanisms governing the levels and activity of endogenous Aβ, particularly the (1-14) fragment, in rodent systems are still not well understood. It is known that synaptic activity itself can regulate the production of Aβ, which in turn can suppress excitatory neurotransmission, suggesting a negative feedback loop. nih.gov The clearance of Aβ is another critical regulatory point, involving enzymatic degradation and transport across the blood-brain barrier. nih.gov For instance, deletion of the neprilysin (NEP) gene in mice, an Aβ-degrading enzyme, leads to increased Aβ levels and cognitive impairment even before plaque formation. nih.gov
Future research should focus on elucidating the specific roles of the Aβ(1-14) fragment in these physiological processes within rodent models. Understanding the precise molecular pathways through which it influences synaptic function, and how its concentration and activity are regulated under normal physiological conditions, will be crucial. This knowledge could provide a more complete picture of Aβ's function and potentially reveal why this normally protective or regulatory molecule becomes pathogenic in disease states.
Development of Novel Methodologies for Comprehensive in vivo Analysis of Beta-Amyloid (1-14)
The study of Aβ(1-14) in vivo has been hampered by the lack of methodologies that can provide high temporal and spatial resolution. Traditional methods often rely on post-mortem tissue analysis or techniques with limited ability to track dynamic changes in living animals. However, recent advancements are paving the way for more comprehensive in vivo analysis.
One promising development is the use of microimmunoelectrodes (MIEs). nih.gov This electrochemical approach allows for the rapid, in vivo measurement of Aβ levels in the interstitial fluid (ISF) of the brain in living mice. nih.gov MIEs can measure changes in Aβ levels every 60 seconds, a temporal resolution previously unachievable. nih.gov This technology has been used to study the kinetics of Aβ clearance in APP/PS1 mice, revealing a biphasic clearance pattern. nih.gov A limitation of the current Aβ MIE technique is that it only detects human Aβ species, restricting its use to transgenic models expressing the human form of the peptide. nih.gov
Another established technique for sampling ISF Aβ is in vivo microdialysis. nih.gov This method allows for the measurement of ISF Aβ levels over several days, although with a lower temporal resolution (typically every 60 minutes) compared to MIEs. nih.gov
For visualizing Aβ aggregates in vivo, novel luminescent conjugated polyelectrolyte probes (LCPs) have been developed. acs.org These probes can specifically stain amyloid-containing tissue and are sensitive to the conformational state of amyloid fibrils. acs.org This methodology could potentially be used to image the growth of pathogenic amyloid structures in living animals. acs.org
Electrochemical biosensors also represent a growing area of development for Aβ detection. researchgate.net These sensors can be designed to be highly sensitive and specific for soluble Aβ peptides. For example, a novel electrochemical biosensor has been described that utilizes the binding of gelsolin to Aβ for detection. researchgate.net Another approach involves immobilizing monoclonal antibodies specific to the N-terminus of Aβ onto a gold electrode. researchgate.net While many of these have been developed for in vitro or ex vivo applications, their adaptation for in vivo use is a key area of future research.
The table below summarizes some of the emerging and established techniques for in vivo analysis of Aβ.
| Methodology | Principle | Advantages | Limitations | Key Findings in Rodent Models |
| Microimmunoelectrodes (MIEs) | Electrochemical detection of Aβ in real-time. nih.gov | High temporal resolution (seconds to minutes). nih.gov In vivo measurement in freely moving animals. nih.gov | Currently specific to human Aβ. nih.gov Electrode sensitivity can decrease over time. nih.gov | Revealed biphasic clearance kinetics of Aβ40 from the brain interstitial fluid in APP/PS1 mice. nih.gov |
| In Vivo Microdialysis | Sampling of interstitial fluid for subsequent Aβ analysis. nih.gov | Allows for long-term monitoring (days). nih.gov Can be used to measure various Aβ species. | Lower temporal resolution (hours). nih.gov Invasive procedure. | Demonstrated that synaptic activity regulates interstitial fluid Aβ levels. frontiersin.org |
| Luminescent Conjugated Polyelectrolytes (LCPs) | Conformationally sensitive fluorescent probes for amyloid. acs.org | Can distinguish between different amyloid fibril conformations. acs.org Potential for in vivo imaging. acs.org | Primarily used for ex vivo tissue staining so far. acs.org | Used to analyze the heterogeneity of amyloid depositions in tg-APPSwe mice. acs.org |
| Electrochemical Biosensors | Detection of Aβ based on specific binding events (e.g., antibody, gelsolin). researchgate.net | High sensitivity and specificity. researchgate.net Potential for miniaturization and in vivo application. | Many are still in development for in vivo use. researchgate.net | A gelsolin-based sensor detected lower levels of soluble Aβ in the brains and CSF of AD model rats compared to normal rats. researchgate.net |
Future development in these and other novel methodologies will be critical for a comprehensive understanding of Aβ(1-14) dynamics in the rodent brain. The ability to track the production, aggregation, and clearance of this specific fragment in real-time and in a spatially resolved manner will provide invaluable insights into its physiological and pathological roles.
Q & A
Q. What are the structural characteristics of Beta-Amyloid (1-14), mouse/rat, and how do these influence its experimental applications?
Beta-Amyloid (1-14), mouse/rat, is a 14-amino acid fragment (sequence: DAEFGHDSGFEVRH) derived from the N-terminal region of full-length amyloid-β. Its structural properties, including a net charge of -1.55 at pH 7.0 and moderate hydrophilicity (average hydrophilicity: 0.61), make it suitable for solubility studies and aggregation assays. Researchers often use it to model early-stage amyloid interactions without the full neurotoxic effects of longer fragments like Aβ(1-42) .
Q. How is Beta-Amyloid (1-14), mouse/rat, synthesized and purified for experimental use?
The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) and purified using reversed-phase high-performance liquid chromatography (RP-HPLC). Purity (>95%) is validated via mass spectrometry (exact molecular weight: 1601.69 Da) and analytical HPLC. Storage at -80°C in lyophilized form prevents degradation. Researchers must reconstitute it in 1% NH₄OH/water to avoid aggregation prior to experiments .
Q. What are standard methodologies for detecting Beta-Amyloid (1-14) in rodent models?
ELISA kits (e.g., ARG80939) are widely used to quantify Beta-Amyloid (1-14) in brain homogenates, cerebrospinal fluid, or cell cultures. These assays employ antibodies specific to the rodent sequence, with sensitivity thresholds <10 pg/mL. Cross-reactivity with longer Aβ fragments (e.g., Aβ1-42) must be ruled out via pre-absorption controls .
Advanced Research Questions
Q. How do experimental results using Beta-Amyloid (1-14) differ from those with longer Aβ fragments (e.g., Aβ1-42), and how should these discrepancies be interpreted?
Beta-Amyloid (1-14) lacks the hydrophobic C-terminal region critical for fibril formation, leading to weaker aggregation propensity compared to Aβ1-42. Studies using Aβ(1-14) may underestimate neurotoxicity but are valuable for investigating early oligomerization or receptor-binding mechanisms (e.g., interactions with NMDA receptors). Researchers should validate findings with full-length Aβ in parallel experiments .
Q. What strategies can mitigate batch-to-batch variability in synthetic Beta-Amyloid (1-14) peptides?
Variability arises from differences in SPPS efficiency or purification. To address this:
Q. How can researchers reconcile contradictory data on Aβ(1-14)’s role in synaptic plasticity?
Discrepancies may stem from differences in experimental models (e.g., primary neurons vs. transgenic mice) or peptide concentration ranges. For example, low nM concentrations may enhance long-term potentiation (LTP), while µM levels inhibit it. Researchers should standardize dosing regimens and use electrophysiological assays (e.g., field potential recordings) to contextualize results .
Q. What advanced techniques are recommended for studying Aβ(1-14) aggregation kinetics?
- Thioflavin T (ThT) fluorescence assays : Monitor β-sheet formation in real-time under physiologically relevant conditions (pH 7.4, 37°C).
- Atomic force microscopy (AFM) : Visualize oligomer morphology at nanoscale resolution.
- Surface plasmon resonance (SPR) : Quantify binding affinities between Aβ(1-14) and putative inhibitors (e.g., small molecules or antibodies) .
Q. How should researchers design studies to investigate Aβ(1-14) interactions with tau pathology in Alzheimer’s models?
Combine Aβ(1-14) administration with tauopathy models (e.g., P301L transgenic mice). Use immunohistochemistry to assess co-localization of Aβ(1-14) and hyperphosphorylated tau (AT8 antibody). Include behavioral assays (e.g., Morris water maze) to correlate molecular changes with cognitive deficits .
Methodological Best Practices
- Sample preparation : Pre-treat brain tissues with protease inhibitors to prevent Aβ degradation during extraction .
- Data validation : Replicate findings across multiple detection platforms (e.g., ELISA, Western blot, and mass spectrometry) to confirm specificity .
- Ethical considerations : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
